3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a carbamothioyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.
Amidation Reaction: The trichloromethyl intermediate is then reacted with 4-methylphenyl isocyanate to form the corresponding amide.
Thioamide Formation: The amide is further treated with thiourea under acidic conditions to introduce the carbamothioyl group.
Final Coupling: The resulting intermediate is coupled with 3-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carbamothioyl group to an amine.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trichloromethyl group and carbamothioyl group are key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,2,2-Trichloro-1-{[(4-ethylphenoxy)acetyl]amino}ethyl)carbamothioyl]amino}benzoic acid
- 3-{[(2,2,2-Trichloro-1-{[(2,2-dimethylpropanoyl)amino}ethyl)carbamothioyl]amino}benzoic acid
- 3-{[(2,2,2-Trichloro-1-{[(propionyl)amino}ethyl)carbamothioyl]amino}benzoic acid
Uniqueness
The uniqueness of 3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21Cl3N4O2S2
- Molecular Weight : 519.9 g/mol
- IUPAC Name : 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
The mechanism of action of this compound involves interactions with specific biological targets such as enzymes and receptors. The trichloroethyl group and the carbamothioyl moiety are critical for its binding affinity and biological effects. The compound may modulate various signaling pathways, influencing cellular processes such as apoptosis and proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For example:
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating strong inhibitory effects on cell growth .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro tests revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Example : It has been reported to inhibit acetylcholinesterase (AChE), which is relevant for neurological disorders. The inhibition kinetics suggest a competitive inhibition mechanism .
Summary of Biological Activities
Properties
Molecular Formula |
C18H16Cl3N3O3S |
---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
3-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O3S/c1-10-5-7-11(8-6-10)14(25)23-16(18(19,20)21)24-17(28)22-13-4-2-3-12(9-13)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,28) |
InChI Key |
ZIRSXGBWBGHWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.